molecular formula C12H15FN2 B6178997 [1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine CAS No. 1893221-28-7

[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine

Cat. No.: B6178997
CAS No.: 1893221-28-7
M. Wt: 206.3
InChI Key:
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Description

1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the indole nucleus in this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-bromo-1-(methylamino)propane.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: can be compared with other indole derivatives, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine involves the reaction of 5-fluoroindole with 2-bromo-1-(methylamino)propane, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "5-fluoroindole", "2-bromo-1-(methylamino)propane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 5-fluoroindole is reacted with 2-bromo-1-(methylamino)propane in the presence of sodium hydroxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form the amine product.", "Step 3: The amine product is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is extracted using ethyl acetate and purified to obtain the final product." ] }

CAS No.

1893221-28-7

Molecular Formula

C12H15FN2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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